1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1858242-66-6
VCID: VC2891987
InChI: InChI=1S/C15H18ClF3N2O2/c1-2-23-14(22)10-3-5-21(6-4-10)9-13-12(16)7-11(8-20-13)15(17,18)19/h7-8,10H,2-6,9H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C15H18ClF3N2O2
Molecular Weight: 350.76 g/mol

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester

CAS No.: 1858242-66-6

Cat. No.: VC2891987

Molecular Formula: C15H18ClF3N2O2

Molecular Weight: 350.76 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester - 1858242-66-6

Specification

CAS No. 1858242-66-6
Molecular Formula C15H18ClF3N2O2
Molecular Weight 350.76 g/mol
IUPAC Name ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C15H18ClF3N2O2/c1-2-23-14(22)10-3-5-21(6-4-10)9-13-12(16)7-11(8-20-13)15(17,18)19/h7-8,10H,2-6,9H2,1H3
Standard InChI Key QEUAEAQHXGYCAJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

The compound is characterized by specific identifiers and structural features that define its chemical identity. This section details its fundamental chemical characteristics and structural components.

Chemical Identifiers

ParameterValue
PubChem CID110208454
CAS Registry Number1858242-66-6
Molecular FormulaC₁₅H₁₈ClF₃N₂O₂
IUPAC Nameethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylate
Alternative Names1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester
InChIKeyQEUAEAQHXGYCAJ-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl

Structural Features

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester features a 3-chloro-5-(trifluoromethyl)pyridine moiety connected via a methylene bridge (CH₂) to the nitrogen atom of a piperidine ring. The piperidine ring contains a carboxylic acid ethyl ester group at the 4-position. The molecule's structure combines several key functional elements:

  • A pyridine ring with chloro- and trifluoromethyl substituents

  • A methylene linker connecting the pyridine to the piperidine nitrogen

  • A six-membered piperidine heterocycle

  • An ethyl ester group at the 4-position of the piperidine

This arrangement of functional groups creates a molecule with specific conformational properties and reactive sites that influence its chemical behavior and potential biological interactions.

Physicochemical Properties

The compound possesses distinctive physical and chemical properties that are essential for understanding its behavior in various environments and applications.

Physical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight350.76 g/mol
Physical StateNot explicitly stated in sources, likely solid at room temperature based on similar compounds-
Melting PointData not available in search results-
Boiling PointData not available in search results-
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and chloroform based on structure-
LogP (calculated)Estimated to be similar to related compounds (approximately 3-4)-
pKaData not available in search results-

Synthesis and Preparation

Related Synthetic Procedures

Information on the synthesis of related compounds can provide insights into potential synthetic approaches for the target molecule. For example, the synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (a related compound) involves hydrolysis of the ethyl ester:

Table 3: Related Synthetic Procedure

ParameterDetails
ReactionHydrolysis of ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
ReagentsPotassium hydroxide in methanol/water
Conditions40°C for 30 minutes
Yield54%
Product Characterization¹H NMR (DMSO-d₆): δ 1.42-1.60 (m, 2H), 1.81-1.93 (m, 2H), 2.50-2.62 (m, 1H), 3.00-3.14 (m, 2H), 4.21-4.36 (m, 2H), 6.95 (d, 1H), 7.75 (dd, 1H), 8.38 (d, 1H), 12.25 (s, 1H)

This reaction suggests that the ethyl ester in the target compound could be similarly hydrolyzed to yield the corresponding carboxylic acid derivative (1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid, CAS: 1311279-30-7) .

Structural Analogs and Related Compounds

Structural Analogs

Several structural analogs of the target compound have been reported in the literature, differing in substitution patterns, functional groups, or the nature of the heterocyclic rings.

Table 4: Selected Structural Analogs

CompoundCAS NumberMolecular FormulaStructural DifferenceReference
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid874800-69-8C₁₂H₁₂ClF₃N₂O₂Carboxylic acid at position 3 of piperidine instead of ethyl ester at position 4
tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate1417793-54-4C₁₇H₂₂ClF₃N₂O₃Contains an oxy-methyl linker instead of methyl and a tert-butoxycarbonyl group on piperidine nitrogen
3-Chloro-5-(trifluoromethyl)pyridin-2-amine79456-26-1C₆H₄ClF₃N₂Simple pyridine derivative without piperidine attachment

Structural Fragments

The compound can be viewed as being constructed from key structural fragments that may be encountered in other biologically active molecules:

  • 3-Chloro-5-(trifluoromethyl)pyridine: This halogenated pyridine fragment is present in various compounds with reported biological activities .

  • Piperidine-4-carboxylic acid ethyl ester: The piperidine ring with an ethyl ester at the 4-position is a common structural motif in medicinal chemistry, often providing sites for further functionalization .

  • Methylene bridge: The CH₂ linker connects the heterocyclic components and allows for conformational flexibility, potentially influencing the compound's interaction with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator